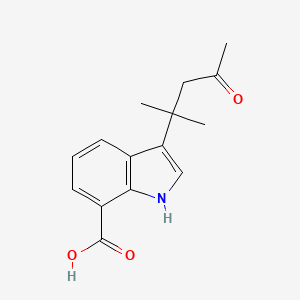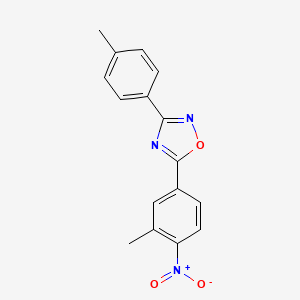![molecular formula C18H14FN3O2 B5549951 5-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5549951.png)
5-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under varying conditions. A novel approach to synthesizing benzimidazole derivatives, including structures similar to the compound of interest, involves multi-step reactions that may include the formation of intermediates such as carboxylic acid derivatives, followed by cyclization and substitution reactions to introduce specific functional groups, such as the 4-fluorophenyl and furyl groups (Gowda et al., 2009).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole core, which can be further modified by the addition of various substituents. These modifications significantly affect the compound's properties and reactivity. The molecular structure of similar compounds has been elucidated using techniques such as FTIR, NMR, and X-ray crystallography, providing insight into the arrangement of atoms and the stereochemistry of the molecule (Karayel et al., 2015).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including electrophilic substitution, oxidation, and reduction, which allow for the introduction or modification of functional groups within the molecule. These reactions can be leveraged to synthesize a wide range of compounds with diverse biological activities. The reactivity of the benzimidazole ring is influenced by the nature and position of substituents, impacting the compound's overall chemical behavior (El’chaninov et al., 2015).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are determined by the molecular structure and the presence of specific functional groups. For instance, the introduction of fluorophenyl groups can affect the compound's lipophilicity and solubility, which are important parameters in drug design and development (Arslan et al., 2004).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are influenced by the molecular structure. The presence of electron-withdrawing or electron-donating groups on the benzimidazole ring can affect its electron density, thereby influencing its interaction with other molecules. These properties are critical for the compound's biological activity and its interaction with biological targets (Hranjec et al., 2012).
科学的研究の応用
Pharmacokinetics and Drug Metabolism
One aspect of scientific research focuses on the disposition and metabolism of compounds with benzimidazole cores, similar to the chemical . For instance, studies on novel orexin receptor antagonists, such as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), highlight the importance of understanding how these compounds are processed within the body. Such research is crucial for determining the safety and efficacy of potential therapeutic agents, providing insights into their metabolic pathways, elimination processes, and the role of metabolites in their pharmacological activity (Renzulli et al., 2011).
Neuroprotective Potential
Research into neurodegenerative diseases like Parkinson's and Alzheimer's often explores compounds that can modulate neuroreceptors or protect against neurotoxicity. For example, the study of caffeine and A2A adenosine receptor inactivation in a model of Parkinson's disease demonstrates how antagonists of specific receptors may offer neuroprotective effects. This research pathway might be relevant for exploring the neuroprotective potential of 5-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one, given its potential interaction with similar molecular targets (Chen et al., 2001).
Receptor Interaction Studies
Understanding the interaction between chemical compounds and specific receptors can shed light on their potential therapeutic applications. The study of memantine's displacement of [3H]MK-801 at therapeutic concentrations in postmortem human frontal cortex provides an example of how compounds interact with NMDA receptors, which play a crucial role in neurodegenerative diseases and cognitive functions. Investigations into the receptor-binding properties of compounds like 5-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one could reveal new insights into their mechanism of action and therapeutic potential (Kornhuber et al., 1989).
特性
IUPAC Name |
5-[[5-(4-fluorophenyl)furan-2-yl]methylamino]-1,3-dihydrobenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c19-12-3-1-11(2-4-12)17-8-6-14(24-17)10-20-13-5-7-15-16(9-13)22-18(23)21-15/h1-9,20H,10H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIJQCFAKZGWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CNC3=CC4=C(C=C3)NC(=O)N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5549875.png)
![N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5549880.png)

![N'-benzylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5549889.png)
![methyl 3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549898.png)
![2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-isopropylacetamide](/img/structure/B5549908.png)

![3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5549921.png)
![[(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5549929.png)
![8-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549935.png)
![5-ethyl-N,2,3-trimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549958.png)
![(3S*,4R*)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5549964.png)
![3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)propanoic acid](/img/structure/B5549971.png)